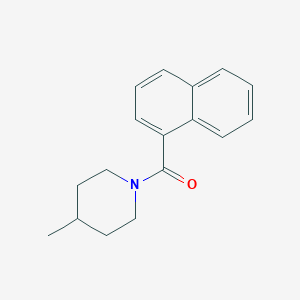
4-Methyl-1-(1-naphthoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(1-naphthoyl)piperidine, also known as MN-25, is a synthetic compound that belongs to the class of synthetic cannabinoids. It is a psychoactive substance that has been found to have similar effects to other synthetic cannabinoids like JWH-018 and AM-2201.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(1-naphthoyl)piperidine is similar to other synthetic cannabinoids. It acts on the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes in the body. When this compound binds to these receptors, it produces a range of effects including altered perception, mood, and behavior.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It has also been found to increase heart rate and blood pressure, which can be dangerous in high doses. This compound has also been shown to have analgesic properties, which could make it useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-1-(1-naphthoyl)piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been extensively studied and its effects are well understood. However, there are also limitations to its use. This compound has been found to have a high affinity for CB1 receptors, which could make it difficult to study the effects of other cannabinoids that also bind to these receptors. This compound has also been found to have a short half-life, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-Methyl-1-(1-naphthoyl)piperidine. One area of interest is its potential use as a therapeutic agent. This compound has been found to have analgesic properties, which could make it useful in the treatment of pain. Another area of interest is its effects on the endocannabinoid system. Further research could help to better understand the mechanism of action of this compound and other synthetic cannabinoids. Finally, there is a need for more research on the long-term effects of this compound on the human body. As with other synthetic cannabinoids, there is a risk of addiction and other adverse effects with prolonged use of this compound.
Méthodes De Synthèse
The synthesis of 4-Methyl-1-(1-naphthoyl)piperidine involves the reaction of 1-naphthoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out in a standard laboratory setting.
Applications De Recherche Scientifique
4-Methyl-1-(1-naphthoyl)piperidine has been used extensively in scientific research to study its effects on the human body. It has been found to have similar effects to other synthetic cannabinoids and can be used as a tool to understand the mechanism of action of these substances. This compound has been used in studies to investigate its effects on the endocannabinoid system, which is involved in regulating various physiological processes in the body.
Propriétés
Formule moléculaire |
C17H19NO |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
(4-methylpiperidin-1-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H19NO/c1-13-9-11-18(12-10-13)17(19)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-12H2,1H3 |
Clé InChI |
MPZLTIXCYFXWCM-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CC1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)









